

Application Note: Comprehensive Characterization of Methyl 4-cyclopropyl-2-fluorobenzoate

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Compound of Interest

Compound Name:	Methyl 4-cyclopropyl-2-fluorobenzoate
CAS No.:	1613413-65-2
Cat. No.:	B1407867

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Introduction

Methyl 4-cyclopropyl-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural combination of a cyclopropyl group, a fluorine atom, and a benzoate ester moiety imparts specific physicochemical properties that are crucial for its role in complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in the drug development and manufacturing process. This application note provides a detailed guide for the analytical characterization of **Methyl 4-cyclopropyl-2-fluorobenzoate**, employing a suite of orthogonal analytical techniques. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals to establish a robust analytical control strategy for this important building block.

The molecular structure of **Methyl 4-cyclopropyl-2-fluorobenzoate** is presented below:

Molecular Formula: $C_{11}H_{11}FO_2$ ^{[1][2]} Molecular Weight: 194.21 g/mol ^{[1][2][3]} CAS Number: 1613413-65-2^{[1][2]}

This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification and purity assessment of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for confirming the presence and connectivity of the protons and carbons in **Methyl 4-cyclopropyl-2-fluorobenzoate**.

Rationale for NMR Analysis

^1H NMR will provide information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their integration (the ratio of protons of different types). ^{13}C NMR will identify the number of chemically non-equivalent carbon atoms and their hybridization state. Furthermore, due to the presence of a fluorine atom, ^{19}F NMR can be a valuable tool, and its coupling to adjacent ^1H and ^{13}C nuclei (^1H - ^{19}F and ^{13}C - ^{19}F coupling) can provide further structural confirmation.

Predicted ^1H and ^{13}C NMR Data

Due to the limited availability of published experimental spectra for this specific molecule, the following are predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Methyl 4-cyclopropyl-2-fluorobenzoate**

Assignment	Predicted ^1H NMR (ppm)	Predicted ^{13}C NMR (ppm)
Aromatic-H	7.8 - 8.0 (dd)	160.0 - 165.0 (d, ^1JCF)
Aromatic-H	6.8 - 7.0 (m)	130.0 - 135.0 (d, ^3JCF)
Aromatic-H	6.7 - 6.9 (m)	120.0 - 125.0 (d, ^2JCF)
Cyclopropyl-CH	1.8 - 2.1 (m)	115.0 - 120.0 (d, ^2JCF)
Cyclopropyl-CH ₂	0.9 - 1.2 (m)	10.0 - 15.0
Cyclopropyl-CH ₂	0.6 - 0.9 (m)	10.0 - 15.0
Methyl-H	3.8 - 4.0 (s)	50.0 - 55.0
Carbonyl-C	-	165.0 - 170.0

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet. Couplings to ^{19}F are expected.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 4-cyclopropyl-2-fluorobenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the ^1H NMR signals and determine the multiplicities.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Rationale for MS Analysis

Electron Ionization (EI) is a hard ionization technique that will cause fragmentation of the molecule, providing a characteristic fingerprint that can be used for identification. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight via the observation of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$).

Predicted Mass Spectrum Data

Table 2: Predicted m/z Values for Major Ions of **Methyl 4-cyclopropyl-2-fluorobenzoate**

Ion	Predicted m/z	Description
[M] ⁺	194.07	Molecular Ion
[M-OCH ₃] ⁺	163.06	Loss of the methoxy radical
[M-COOCH ₃] ⁺	135.07	Loss of the carbomethoxy radical
[C ₉ H ₈ F] ⁺	135.06	Further fragmentation

The fragmentation pattern is a key identifier. The stability of the resulting carbocations will influence the intensity of the observed peaks.^{[7][8]}

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry.

- Sample Preparation: Prepare a dilute solution of **Methyl 4-cyclopropyl-2-fluorobenzoate** (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.
- Transfer Line Temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to **Methyl 4-cyclopropyl-2-fluorobenzoate** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to identify the molecular ion and the characteristic fragment ions.
 - Compare the obtained spectrum with a library of mass spectra for confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the determination of purity and the quantification of impurities. A robust, stability-indicating HPLC method is crucial for quality control.

Rationale for HPLC Analysis

A reversed-phase HPLC method with UV detection is the most common approach for the analysis of moderately polar aromatic compounds like **Methyl 4-cyclopropyl-2-fluorobenzoate**. The method should be able to separate the main component from any process-related impurities or degradation products.

Recommended HPLC Method Parameters

The following is a starting point for method development, which should be optimized and validated according to ICH guidelines.^{[9][10]}

Table 3: Recommended HPLC Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Start with a suitable ratio of A:B (e.g., 60:40), then increase the percentage of B over time.
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	254 nm (or determined by UV scan)
Injection Volume	10 μ L

Experimental Protocol for HPLC Analysis

- Standard and Sample Preparation:
 - Prepare a stock solution of the reference standard of **Methyl 4-cyclopropyl-2-fluorobenzoate** in a suitable diluent (e.g., acetonitrile/water mixture).
 - Prepare the sample solution at the same concentration.
- System Suitability:
 - Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
- Analysis:
 - Inject the sample solution and the standard solution.
 - Identify and quantify the main peak and any impurities.
- Method Validation:

- The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per regulatory guidelines.

Volatile Impurity Profiling by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and other volatile impurities.

Rationale for GC Analysis

While GC-MS provides structural information, GC-FID offers high sensitivity and a wide linear range for the quantification of volatile organic compounds.

Recommended GC-FID Method Parameters

Table 4: Recommended GC-FID Conditions

Parameter	Condition
Column	DB-5 or equivalent, 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas	Helium or Nitrogen at a constant flow rate
Inlet Temperature	250 °C
Oven Temperature Program	Isothermal or a temperature ramp suitable for separating the analyte from potential impurities.
Detector	Flame Ionization Detector (FID)
Detector Temperature	300 °C

Experimental Protocol for GC-FID Analysis

- Sample Preparation: Prepare a solution of **Methyl 4-cyclopropyl-2-fluorobenzoate** in a suitable solvent at a known concentration.

- Calibration: Prepare a series of calibration standards of the analyte and any known impurities.
- Analysis: Inject the sample and calibration standards into the GC system.
- Quantification: Determine the concentration of the main component and any impurities by comparing their peak areas to the calibration curve.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for FTIR Analysis

The FTIR spectrum will provide evidence for the key functional groups in **Methyl 4-cyclopropyl-2-fluorobenzoate**, such as the ester carbonyl group, the aromatic ring, the C-F bond, and the cyclopropyl C-H bonds.

Predicted FTIR Absorption Bands

Table 5: Predicted FTIR Absorption Bands

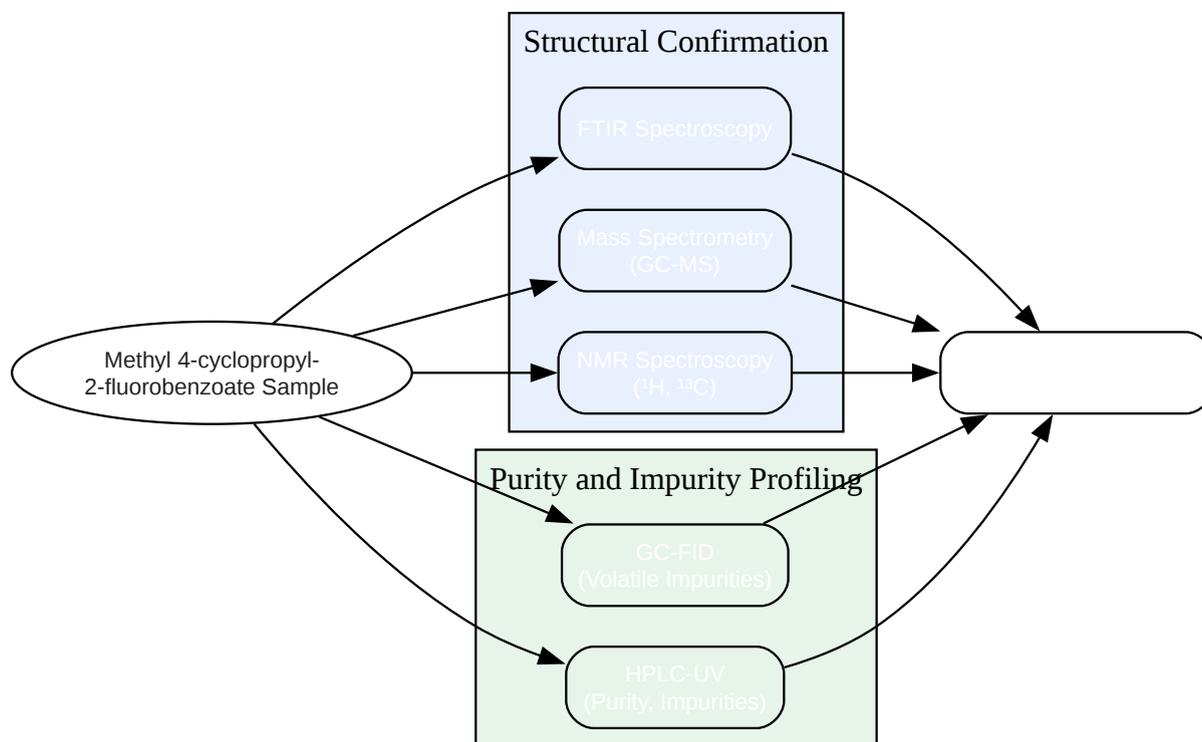
Functional Group	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
Cyclopropyl C-H stretch	~3080
Aliphatic C-H stretch (methyl)	2980 - 2850
C=O stretch (ester)	1720 - 1740
C=C stretch (aromatic)	1600 - 1450
C-O stretch (ester)	1300 - 1150
C-F stretch	1250 - 1000

Experimental Protocol for FTIR Analysis

- **Sample Preparation:** The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.
- **Data Analysis:**
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Analytical Workflow and Data Integration

A comprehensive characterization of **Methyl 4-cyclopropyl-2-fluorobenzoate** involves the integration of data from all the aforementioned techniques. The following diagram illustrates a logical workflow for the analysis.



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Caption: Integrated analytical workflow for the characterization of **Methyl 4-cyclopropyl-2-fluorobenzoate**.

Conclusion

The analytical techniques and protocols detailed in this application note provide a comprehensive framework for the characterization of **Methyl 4-cyclopropyl-2-fluorobenzoate**. The orthogonal nature of these methods, when used in concert, allows for the unambiguous confirmation of the molecule's structure and a thorough assessment of its purity. Adherence to these scientifically sound analytical practices is essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

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